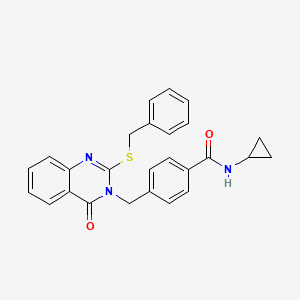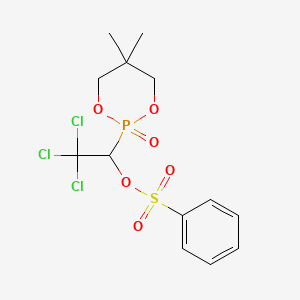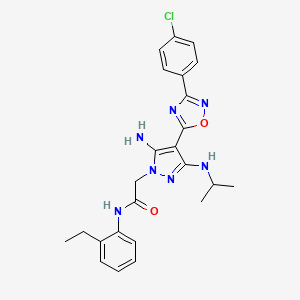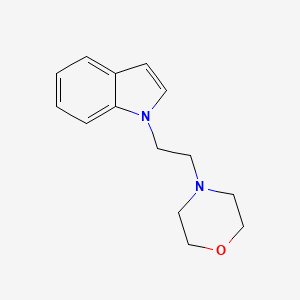![molecular formula C18H19N3O B2807777 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-41-0](/img/structure/B2807777.png)
4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Luminescence and Photoresponsive Properties
4-Methyl-N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide and related compounds have been explored for their luminescent properties and potential photoresponsive applications. Studies reveal that such compounds exhibit aggregation-enhanced emission (AEE) characteristics, which depend on the solvent's polarity. This property is particularly interesting for developing optical materials and sensors. The compounds also demonstrate reversible transitions between crystalline and amorphous states upon grinding and annealing, respectively, showcasing their mechanochromic properties. These features make them suitable for various applications, including luminescent materials and stress-responsive sensors (Srivastava et al., 2017).
Anticancer Mechanisms
Research into structurally similar benzamide derivatives has shown promise in anticancer applications. For example, certain benzamides have been found to interfere with p53 pathways, leading to the activation of intrinsic apoptotic pathways and the induction of cell death in cancer cells. These findings suggest that this compound and its analogs could potentially be investigated for their anticancer properties, especially regarding their mechanisms of action and efficacy against specific cancer types (Raffa et al., 2019).
HDAC Inhibition for Cancer Therapy
Another area of interest is the inhibition of histone deacetylases (HDACs), which is a promising strategy in cancer therapy. Compounds structurally related to this compound have been identified as potent, isotype-selective HDAC inhibitors. These inhibitors can block cancer cell proliferation and induce apoptosis, suggesting their potential as anticancer agents. The oral bioavailability and significant in vivo antitumor activity of such compounds highlight their therapeutic potential (Zhou et al., 2008).
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives, including those structurally related to this compound, have been extensively studied. These investigations provide valuable insights into the chemical properties and potential applications of these compounds. For instance, novel synthetic routes and characterizations using techniques like NMR, FT-IR, and LC-MS analysis have been developed, laying the groundwork for further exploration of these compounds in various scientific applications (Achugatla et al., 2017).
作用機序
Target of Action
The compound 4-methyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
特性
IUPAC Name |
4-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-5-7-15(8-6-13)18(22)19-10-9-16-12-21-11-3-4-14(2)17(21)20-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGNJSSVNJXNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)


![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)
![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)
![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2807709.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)
![2-(4-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide](/img/structure/B2807711.png)

![ethyl 2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2807714.png)
